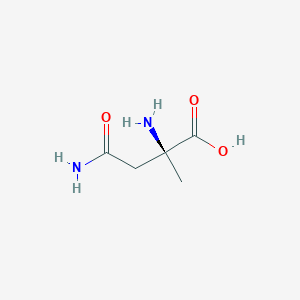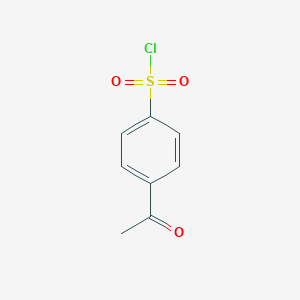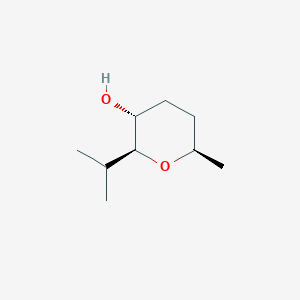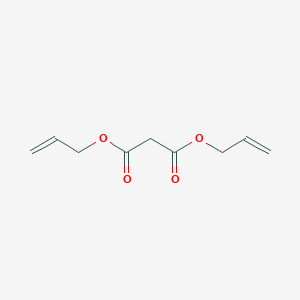
2,2-双(3-氨基-4-羟基苯基)六氟丙烷
概述
描述
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, also known as 4,4’- (1,1,1,3,3,3-hexafluoro-2,2-propanediyl)bis(2-aminophenol), is an aromatic diamine. This compound is characterized by its two aminophenol groups bridged by a hexafluoropropane moiety. It is a white to off-white crystalline solid with a molecular weight of 366.26 g/mol .
科学研究应用
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane has several applications in scientific research:
Polymer Science: Used as a monomer in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties.
Material Science: Utilized in the development of gas separation membranes due to its ability to form polyimide membranes with ultrafine microporosity.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
作用机制
Target of Action
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, also known as 4,4’-(Perfluoropropane-2,2-diyl)bis(2-aminophenol), is an aromatic diamine . As a diamine compound, it primarily targets dicarboxylic anhydrides in chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this reaction, the compound, acting as a nucleophile, donates a pair of electrons to an electrophilic carbon in the dicarboxylic anhydride . This results in the formation of a new carbon-nitrogen bond and the release of a leaving group from the dicarboxylic anhydride .
Biochemical Pathways
The interaction of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane with dicarboxylic anhydrides leads to the formation of polyimide membranes . These membranes have ultrafine microporosity and show gas selectivity for hydrogen
Result of Action
The primary result of the action of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane is the formation of polyimide membranes . These membranes have potential applications in various fields, including the production of flame-retardant and high-temperature-resistant materials for wire and cable insulation, and film plastics .
Action Environment
The action, efficacy, and stability of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and extent of its reaction with dicarboxylic anhydrides . Additionally, the presence of other substances, such as solvents or catalysts, can also influence its reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane typically involves the following steps:
Starting Material: The process begins with 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.
Reduction: The nitro groups are reduced to amino groups using hydrogenation in the presence of a catalyst such as palladium on carbon.
Purification: The product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis involves:
Reaction Setup: A reaction vessel equipped with heating, stirring, and temperature control is used.
Reaction Conditions: The crude product is dissolved in water and hydrochloric acid, heated to 70-80°C, and treated with activated carbon.
Crystallization: The solution is filtered, cooled, and neutralized with ammonia to precipitate the product, which is then washed and dried.
化学反应分析
Types of Reactions
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds
相似化合物的比较
Similar Compounds
- 4,4’- (Hexafluoroisopropylidene)diphenol
- 4,4’- (Hexafluoroisopropylidene)diphthalic anhydride
- **4,4’- (Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline)
Uniqueness
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane is unique due to its combination of amino and hydroxyl groups, which provide versatility in chemical reactions and applications. Its hexafluoropropane bridge imparts exceptional thermal stability and rigidity, making it suitable for high-performance materials .
属性
IUPAC Name |
2-amino-4-[2-(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O2/c16-14(17,18)13(15(19,20)21,7-1-3-11(24)9(22)5-7)8-2-4-12(25)10(23)6-8/h1-6,24-25H,22-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTZGVRUOMBULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)N)(C(F)(F)F)C(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888610 | |
| Record name | 2,2-Bis(3-amino-4-hydroxyphenyl)-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83558-87-6 | |
| Record name | 2,2′-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83558-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083558876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis(3-amino-4-hydroxyphenyl)-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-](/img/structure/B160580.png)






![3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160594.png)
![[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B160595.png)



![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)

